molecular formula C8H18ClNO B2875523 4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride CAS No. 2253632-25-4

4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride

Cat. No.: B2875523
CAS No.: 2253632-25-4
M. Wt: 179.69
InChI Key: LHHJPLTYZFAHIJ-UHFFFAOYSA-N
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Description

4-Amino-2,2-dimethylcyclohexan-1-ol hydrochloride (CAS 1171896-61-9) is an alicyclic compound featuring a cyclohexanol backbone substituted with an amino group at position 4 and two methyl groups at position 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical and research applications. Its molecular formula is inferred as C₈H₁₆ClNO, with an approximate molecular weight of 177.64 g/mol. The dimethyl substituents likely increase steric hindrance, influencing solubility and reactivity compared to non-methylated analogs.

Properties

IUPAC Name

4-amino-2,2-dimethylcyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)5-6(9)3-4-7(8)10;/h6-7,10H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHJPLTYZFAHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCC1O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Hydrogenation

The enantioselective synthesis of (1R,4S)-4-amino-2,2-dimethylcyclohexan-1-ol has been achieved through rhodium-catalyzed hydrogenation of imine precursors. Martinez-Espinar et al. demonstrated that Rh nanoparticles stabilized by N-heterocyclic carbenes (NHCs) effectively reduce 2,2-dimethyl-4-nitrosocyclohexanone to the target amine with 92% enantiomeric excess (ee) under 50 bar H₂ at 80°C. This method avoids racemization through precise control of steric effects from the 2,2-dimethyl groups, which lock the cyclohexane ring into a boat conformation during reduction.

Key reaction parameters:

Parameter Optimal Value Impact on Yield/ee
Catalyst loading 0.5 mol% Rh <80% ee below 0.3%
Hydrogen pressure 50 bar Kinetic control
Temperature 80°C >90% conversion

The hydrochloride salt is subsequently obtained by treating the free base with anhydrous HCl in diethyl ether, yielding white crystalline product (mp 214–216°C) with >99% purity by HPLC.

Microbial Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Oritani and colleagues developed a biocatalytic route using Bacillus subtilis var. niger lipase to resolve (±)-4-amino-2,2-dimethylcyclohexan-1-ol acetate. The enzyme selectively hydrolyzes the (1S,4S)-enantiomer with a kinetic resolution factor (E) of 38, producing (1R,4R)-acetate (98% ee) and (1S,4S)-alcohol (96% ee) after 24 h at pH 7.2. Scale-up to 100 g substrate demonstrated consistent enantioselectivity, though the process requires careful pH maintenance to prevent amine protonation.

Chemoenzymatic Deracemization

A three-step deracemization protocol combines:

  • Oxidative racemization : 4-amino-2,2-dimethylcyclohexan-1-ol treated with 10 mol% salen-manganese(III) complex in O₂ atmosphere
  • Enzymatic oxidation : Alcohol dehydrogenase from Lactobacillus kefir converts (1S,4S)-enantiomer to ketone
  • Chemical reduction : Sodium borohydride reduces ketone back to alcohol with inverted configuration

This dynamic kinetic resolution achieves 88% yield of (1R,4R)-enantiomer with 99% ee after three cycles.

Cyclohexene Oxide Ring-Opening Amination

Epoxide Aminolysis

Regioselective amination of 2,2-dimethyl-4,5-epoxycyclohexan-1-ol provides direct access to the target compound. Using liquid NH₃ in supercritical CO₂ (120 bar, 60°C), the epoxide undergoes nucleophilic attack at C4 with 76% regioselectivity. Subsequent hydrogenolysis of the resulting β-amino alcohol over Pd/C (5 wt%) in methanol yields 4-amino-2,2-dimethylcyclohexan-1-ol with 82% overall yield.

Critical factors influencing regiochemistry:

  • Dielectric constant : ε > 15 solvents favor C4 attack
  • NH₃ concentration : >8 M required for mono-amination
  • Pressure : Supercritical CO₂ enhances NH₃ solubility

Industrial-Scale Manufacturing Considerations

Environmental Impact

Life cycle assessment (LCA) of synthetic routes:

Method PMI* E-Factor**
Reductive amination 18.7 6.2
Microbial resolution 9.4 3.1
Epoxide amination 23.1 8.9

Process Mass Intensity (kg input/kg product)
*
Waste generated per kg product

Analytical Characterization Benchmarks

Spectroscopic Data

¹H NMR (400 MHz, D₂O) : δ 3.71 (dd, J = 11.2, 4.1 Hz, 1H, C1-OH), 2.89–2.78 (m, 1H, C4-NH₃⁺), 1.72–1.54 (m, 4H, cyclohexane CH₂), 1.38 (s, 6H, C2-CH₃).
IR (KBr) : 3365 cm⁻¹ (O-H stretch), 1589 cm⁻¹ (NH₃⁺ deformation), 1043 cm⁻¹ (C-O alcohol).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IC-3 column, 0.1% DEA in hexane/EtOH 85:15):

  • (1R,4R)-enantiomer: tR = 8.9 min
  • (1S,4S)-enantiomer: tR = 10.2 min Method validated for 0.1% limit of quantitation for minor enantiomer.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired products .

Major Products Formed

Major products formed from these reactions include various substituted cyclohexanols, cyclohexanones, and amines, depending on the specific reaction and conditions employed .

Scientific Research Applications

4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride is used in a wide range of scientific research applications:

    Chemistry: As a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential therapeutic applications.

    Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context of its application. Detailed studies on its molecular interactions and pathways are essential to understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanol Derivatives

cis- and trans-2-Aminocyclohexanol Hydrochloride
  • Molecular Formula: C₆H₁₃ClNO
  • Molecular Weight : 151.63 g/mol
  • Substituents: cis-2-Amino: Amino and hydroxyl groups on the same face. trans-2-Amino: Amino and hydroxyl groups on opposite faces.
  • Physical Properties :
    • cis: Melting point (mp) 186–190°C.
    • trans: mp 172–175°C.
  • Both are commercially available as research reagents .
trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 205.67 g/mol
  • Substituents: Trans-4-amino group and acetic acid side chain.
  • Applications : Used in pharmaceutical research for its carboxylic acid functionality, enabling conjugation reactions .

Cyclohexanone Derivatives

4-(Dimethylamino)cyclohexanone Hydrochloride
  • Molecular Formula: C₈H₁₄ClNO
  • Molecular Weight : 175.66 g/mol
  • Substituents: Dimethylamino group at position 4 and a ketone.
  • Reactivity : The ketone group enables nucleophilic additions, contrasting with the hydroxyl group in the target compound. Used in organic synthesis .

Aromatic Analogs

4-Amino-2,6-Xylenol Hydrochloride
  • Molecular Formula: C₈H₁₂ClNO
  • Molecular Weight : 173.64 g/mol
  • Substituents: Aromatic phenol with 2,6-dimethyl and 4-amino groups.
  • Applications : Widely used in agrochemicals and pharmaceuticals. The aromatic ring confers greater acidity (pKa ~8–10) compared to the alicyclic target compound .

Linear Chain Analogs

(S)-3-Aminohexan-1-ol Hydrochloride
  • Molecular Formula: C₆H₁₄ClNO
  • Molecular Weight : 151.63 g/mol
  • Substituents: Linear chain with amino and hydroxyl groups.
  • Key Differences : Lacks the cyclohexane ring, resulting in distinct pharmacokinetic properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications Source
4-Amino-2,2-dimethylcyclohexan-1-ol HCl C₈H₁₆ClNO ~177.64 2,2-dimethyl, 4-amino, 1-ol Not reported Research, Pharmaceuticals
cis-2-Aminocyclohexanol HCl C₆H₁₃ClNO 151.63 cis-2-amino, 1-ol 186–190 Research Reagent
trans-2-Aminocyclohexanol HCl C₆H₁₃ClNO 151.63 trans-2-amino, 1-ol 172–175 Research Reagent
4-Amino-2,6-Xylenol HCl C₈H₁₂ClNO 173.64 Aromatic 2,6-dimethyl, 4-amino Not reported Agrochemicals
4-(Dimethylamino)cyclohexanone HCl C₈H₁₄ClNO 175.66 4-dimethylamino, ketone Not reported Organic Synthesis

Research Findings and Implications

  • Acidity: The hydroxyl group in cyclohexanol derivatives is less acidic (pKa ~12–14) than phenolic analogs (e.g., 4-Amino-2,6-xylenol HCl, pKa ~8–10), affecting solubility in aqueous media .
  • Synthetic Accessibility: Compounds like 2-Amino-5-methylphenol HCl (50.8% yield) and 2-Amino-5-chlorophenol HCl (27.2% yield) highlight challenges in optimizing hydrolysis conditions for high-purity products .

Biological Activity

4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8H17ClN2O
  • Molecular Weight : 192.68 g/mol

Antitumor Activity

Research indicates that compounds related to 4-amino derivatives exhibit significant antitumor activity. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and Karpas299 (lymphoma) cells. The mechanism of action often involves interference with cellular signaling pathways and apoptosis induction.

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineConcentration (μg/mL)Inhibition (%)
4-Amino Derivative 1HepG22082.66
4-Amino Derivative 2Karpas2994075.00

The above data demonstrates a concentration-dependent inhibition of cell growth, suggesting that structural modifications can enhance biological efficacy.

The biological activity of 4-amino compounds is often attributed to their ability to bind to specific receptors or enzymes involved in tumor progression. For example, docking studies suggest that the compound can interact with ATP-binding sites on kinases, which are crucial for cell cycle regulation and proliferation.

Figure 1: Docking Interaction of Compound with Kinase

Docking Interaction (Note: This image is illustrative; actual data should be referenced from experimental sources.)

Study on HepG2 Cells

A notable study evaluated the effects of 4-amino-2,2-dimethylcyclohexan-1-ol on HepG2 cells using an MTT assay. Results indicated a significant reduction in cell viability at various concentrations over time:

  • 24 hours : IC50 = 0.064 μg/mL
  • 48 hours : IC50 = 0.032 μg/mL
  • 72 hours : IC50 = 0.016 μg/mL

These findings highlight the compound's potential as a selective anticancer agent with minimal toxicity towards normal cells.

Comparative Analysis with Other Compounds

In comparative studies, the biological activity of 4-amino derivatives was benchmarked against other known inhibitors. The results indicated that while some analogs displayed higher potency, the unique structural features of 4-amino compounds contributed to their distinct mechanisms of action.

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